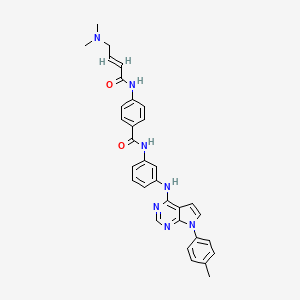

PI5P4Ks-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H31N7O2 |

|---|---|

Molecular Weight |

545.6 g/mol |

IUPAC Name |

4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[[7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]benzamide |

InChI |

InChI=1S/C32H31N7O2/c1-22-9-15-27(16-10-22)39-19-17-28-30(33-21-34-31(28)39)36-25-6-4-7-26(20-25)37-32(41)23-11-13-24(14-12-23)35-29(40)8-5-18-38(2)3/h4-17,19-21H,18H2,1-3H3,(H,35,40)(H,37,41)(H,33,34,36)/b8-5+ |

InChI Key |

QSHQSGKUSRNJPU-VMPITWQZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C=CC3=C(N=CN=C32)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)/C=C/CN(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC3=C(N=CN=C32)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=CCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PI5P4Ks-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of PI5P4Ks-IN-3, a covalent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4K). This document collates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support research and drug development efforts targeting this important class of lipid kinases.

Introduction to PI5P4Ks and the Rationale for Inhibition

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases comprising three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. These enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This process is a crucial step in phosphoinositide metabolism, influencing a multitude of cellular functions including signal transduction, membrane trafficking, and metabolic regulation.[2]

Dysregulation of PI5P4K activity has been implicated in various diseases, most notably cancer, making this kinase family a compelling therapeutic target.[2][3] PI5P4Ks are involved in critical signaling pathways such as the Hippo and mTOR pathways, which are central regulators of cell growth, proliferation, and survival.[1] The development of potent and selective inhibitors is therefore a key strategy for interrogating PI5P4K biology and for potential therapeutic intervention.

This compound: A Covalent Inhibitor

This compound (also referred to as compound 30) has been identified as a covalent inhibitor of the PI5P4K family. Covalent inhibitors form a stable, irreversible bond with their target protein, which can offer advantages such as prolonged duration of action and increased potency.

Quantitative Data

The inhibitory activity of this compound against the α and β isoforms of PI5P4K has been quantified, as summarized in the table below.

| Compound | Target | IC50 (μM) | Assay Type | Reference |

| This compound | PI5P4Kα | 1.34 | Biochemical Assay | |

| This compound | PI5P4Kβ | 9.9 | Biochemical Assay |

Note: The specific type of biochemical assay used to determine these IC50 values was not detailed in the initial source. For high-throughput screening of kinase inhibitors, bioluminescence-based assays such as the ADP-Glo™ Kinase Assay are commonly employed.

Core Mechanism of Action

The primary mechanism of action for this compound is the covalent modification of the PI5P4K enzyme, leading to irreversible inhibition of its kinase activity. While detailed structural studies for this compound are not publicly available, its mechanism can be inferred from studies of other covalent pan-PI5P4K inhibitors, such as THZ-P1-2.

These inhibitors typically contain an electrophilic "warhead," such as an acrylamide group, which reacts with a nucleophilic amino acid residue on the target protein. In the case of the PI5P4K family, a key cysteine residue located in a flexible loop outside of the kinase domain has been identified as the site of covalent modification by THZ-P1-2. This covalent linkage locks the inhibitor in the active site, preventing the binding of ATP and the phosphorylation of PI5P.

The formation of this covalent bond results in sustained, long-lasting inhibition of PI5P4K activity. This irreversible action can be particularly effective in cellular and in vivo settings.

Signaling Pathway Context

PI5P4Ks are integrated into complex signaling networks that regulate cell growth and metabolism. By inhibiting PI5P4K, this compound can modulate these pathways.

Caption: PI5P4K signaling pathway and its inhibition by this compound.

Experimental Protocols

The characterization of this compound and its mechanism of action relies on a suite of biochemical and cellular assays. The following are detailed methodologies for key experiments.

Biochemical Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a bioluminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

-

Recombinant human PI5P4Kα or PI5P4Kβ enzyme

-

Phosphatidylinositol 5-phosphate (PI5P) substrate

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well assay plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare the kinase reaction master mix containing PI5P4K enzyme, PI5P substrate, and kinase assay buffer. Prepare the ATP solution.

-

Compound Addition: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Kinase Reaction Initiation: Add 2 µL of the kinase reaction master mix to each well. Incubate for a defined pre-incubation period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Start Reaction: Initiate the kinase reaction by adding 2 µL of the ATP solution. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (InCELL Pulse™)

The InCELL Pulse™ assay is a cell-based method to confirm that a compound engages its intended target in living cells by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

Cells engineered to express a PI5P4K isoform fused to a thermal stability reporter tag

-

Cell culture medium and reagents

-

This compound (or other test compounds) dissolved in DMSO

-

InCELL Pulse™ detection reagents

-

Thermal cycler with a gradient function

-

Luminometer

Procedure:

-

Cell Plating: Seed the engineered cells in a 96-well or 384-well plate and culture overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO control and incubate for a specified time (e.g., 1-2 hours) to allow for target engagement.

-

Thermal Challenge: Place the plate in a thermal cycler and apply a temperature gradient for a short period (e.g., 3 minutes). This will induce denaturation of unbound protein.

-

Cell Lysis and Detection: Lyse the cells and add the InCELL Pulse™ detection reagents according to the manufacturer's protocol.

-

Data Acquisition: Measure the luminescence signal. A higher signal indicates greater stability of the target protein.

-

Data Analysis: Plot the luminescence signal against the temperature for both treated and untreated cells to determine the melting temperature (Tm). An increase in the Tm in the presence of the inhibitor indicates target engagement. Alternatively, at a fixed temperature, plot the signal against inhibitor concentration to determine the EC50 for target engagement.

Experimental Workflow for Covalent Inhibition Characterization

To definitively characterize this compound as a covalent inhibitor, a series of experiments are typically performed.

Caption: Experimental workflow for the characterization of a covalent inhibitor.

Conclusion

This compound is a valuable tool compound for studying the biology of the PI5P4K family. Its covalent mechanism of action provides potent and sustained inhibition, enabling the dissection of the roles of PI5P4Kα and PI5P4Kβ in cellular signaling and disease. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the development of next-generation PI5P4K inhibitors. As our understanding of the intricate roles of PI5P4Ks in pathways like the Hippo and mTOR signaling networks continues to grow, so too will the therapeutic potential of targeting these critical enzymes.

References

An In-Depth Technical Guide to PI5P4Ks-IN-3: A Covalent Pan-Inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases α and β

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI5P4Ks-IN-3, also known as compound 30, is a covalent, pan-inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) isoforms α and β.[1] As a critical enzyme family in phosphoinositide metabolism, PI5P4Ks regulate cellular signaling pathways implicated in cancer, metabolic disorders, and immunological diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols. The document is intended to serve as a resource for researchers investigating the therapeutic potential of PI5P4K inhibition.

Introduction to PI5P4Ks and Their Role in Cellular Signaling

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3] In mammals, this family comprises three isoforms—PI5P4Kα, PI5P4Kβ, and PI5P4Kγ—encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.[3] While PI(4,5)P2 is a precursor to several second messengers, the PI5P4K pathway is a key regulator of specific intracellular pools of this lipid, distinct from the canonical synthesis route at the plasma membrane.

Dysregulation of PI5P4K activity is linked to various pathologies. These kinases are crucial for cellular adaptation to stress and are implicated in fundamental processes such as autophagy, metabolism, and growth control. Notably, PI5P4Ks intersect with major signaling networks, including the Hippo and mTORC1 pathways, which are central to cell proliferation and survival. This central role has positioned the PI5P4K family as a promising target for therapeutic intervention, particularly in oncology.

This compound: A Covalent Pan-Inhibitor

This compound (compound 30) was developed as part of a structure-activity relationship (SAR) study aimed at optimizing a class of covalent pan-PI5P4K inhibitors. It is derived from the parent compound THZ-P1-2 and features a pyrrolo[2,3-d]pyrimidine scaffold.

Chemical Structure

The chemical structure of this compound is presented below. The key feature for its covalent mechanism of action is the electrophilic acrylamide moiety, which engages in a Michael addition with a cysteine residue on the target kinase.

Chemical structure visualization is pending the retrieval of the definitive structure from the primary literature.

Mechanism of Action

This compound acts as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue located in a disordered loop of PI5P4Kα and PI5P4Kβ. This covalent modification leads to the inactivation of the enzyme. The covalent nature of the inhibition can offer prolonged target engagement within a cellular context.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The available quantitative data is summarized in the tables below for ease of comparison.

Table 1: Biochemical Activity of this compound

| Target Isoform | Assay Type | IC50 (μM) | Reference |

| PI5P4Kα | ADP-Glo™ Bioluminescent Assay | 1.34 | |

| PI5P4Kβ | Fluorescence Polarization Assay | 9.9 |

Table 2: Kinome Selectivity of this compound

| Kinase Target | Percent of Control @ 1 µM | Reference |

| PIKFYVE | >80% | |

| BRK | >90% | |

| TYK2 | >90% | |

| Abl | >90% |

This table presents a selection of off-targets for the parent compound THZ-P1-2, against which this compound shows improved selectivity.

Table 3: Cellular Activity of this compound

| Assay Type | Cell Line | Endpoint | Result | Reference |

| Cellular Thermal Shift Assay (CETSA) | HEK293T | Target Engagement | Efficient binding affinity observed |

Note: The characterization of this compound having "weak cellular activity" likely refers to its modest effects in broad anti-proliferative screens, while CETSA data confirms its ability to engage its target within a cellular environment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving PI5P4Ks and a generalized workflow for the characterization of inhibitors like this compound.

Caption: PI5P4K Signaling Pathway and Inhibition by this compound.

Caption: Generalized Workflow for the Characterization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of this compound and related compounds.

Chemical Synthesis of this compound

The detailed synthetic scheme for this compound (compound 30) is outlined in the supplementary information of Manz et al., ACS Med. Chem. Lett. 2020, 11, 3, 346–352. The synthesis involves a multi-step process culminating in the formation of the acrylamide-functionalized pyrrolo[2,3-d]pyrimidine core.

PI5P4Kα ADP-Glo™ Kinase Assay

This bioluminescent assay quantifies the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.

Materials:

-

Recombinant human PI5P4Kα enzyme

-

PI5P substrate

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

White, solid-bottom 384-well plates

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate.

-

Enzyme and Substrate Addition: Prepare a solution of PI5P4Kα and PI5P substrate in kinase reaction buffer. Dispense into the wells of the assay plate containing the compound.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase reaction buffer to all wells.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Normalize the data to controls (e.g., DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

PI5P4Kβ Fluorescence Polarization Assay

This assay measures the change in the polarization of fluorescently labeled PI(4,5)P2 upon displacement by the product of the PI5P4Kβ reaction.

Materials:

-

Recombinant human PI5P4Kβ enzyme

-

PI5P substrate

-

Fluorescently labeled PI(4,5)P2 (tracer)

-

PI(4,5)P2 binding protein (e.g., a PH domain)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)

-

ATP solution

-

Black, low-volume 384-well plates

Procedure:

-

Kinase Reaction: In a separate plate, perform the kinase reaction by incubating PI5P4Kβ with PI5P, ATP, and varying concentrations of this compound.

-

Detection Mixture Preparation: In the fluorescence polarization assay plate, prepare a detection mixture containing the fluorescently labeled PI(4,5)P2 tracer and the PI(4,5)P2 binding protein.

-

Transfer and Incubation: Transfer an aliquot of the completed kinase reaction to the detection mixture plate. Incubate at room temperature to allow for competition between the enzyme-produced PI(4,5)P2 and the fluorescent tracer for binding to the protein.

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: The amount of PI(4,5)P2 produced in the kinase reaction is inversely proportional to the measured fluorescence polarization. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This assay confirms the engagement of this compound with its target protein in a cellular context by measuring the increased thermal stability of the protein upon ligand binding.

Materials:

-

HEK293T cells

-

This compound and vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies against PI5P4Kα and PI5P4Kβ

-

Equipment for SDS-PAGE and Western blotting

Procedure:

-

Cell Treatment: Treat HEK293T cells with either this compound or DMSO for a specified time.

-

Heating: Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions to a range of temperatures using a thermal cycler.

-

Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Western Blot Analysis: Quantify the amount of soluble PI5P4Kα and PI5P4Kβ in the supernatant at each temperature using SDS-PAGE and Western blotting.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and DMSO-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound is a valuable tool compound for the study of PI5P4K biology and its role in disease. As a covalent, pan-inhibitor of the α and β isoforms with confirmed cellular target engagement, it provides a means to probe the functional consequences of PI5P4K inhibition. The detailed protocols and data presented in this guide are intended to facilitate further research into this important class of lipid kinases and the development of novel therapeutics targeting this pathway.

References

The Function of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) in Cell Signaling: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of stress-regulated lipid kinases that are emerging from a relative backwater in phosphoinositide signaling to a position of prominence.[1] Comprising three isoforms in mammals—PI5P4Kα, PI5P4Kβ, and PI5P4Kγ—these enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[2][3] While this represents a non-canonical route for PI(4,5)P₂ synthesis, the primary role of PI5P4Ks is increasingly understood to be the regulation of cellular PI5P levels and the generation of spatially distinct pools of PI(4,5)P₂ on intracellular membranes.[1][4] Dysregulation of PI5P4K activity is linked to numerous pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making this enzyme family a compelling target for therapeutic development. This guide provides an in-depth overview of PI5P4K function, its role in key signaling pathways, quantitative data on its activity and inhibition, and detailed experimental protocols for its study.

Core Function and Enzymatic Activity

The PI5P4K family, also known as Type II PIPKs, consists of three isoforms encoded by the PIP4K2A (α), PIP4K2B (β), and PIP4K2C (γ) genes. Their principal enzymatic function is the conversion of the lipid second messenger PI5P to PI(4,5)P₂. This activity is critical for either terminating PI5P-mediated signals or for generating localized PI(4,5)P₂ pools for specific downstream functions at the membranes of organelles like lysosomes, peroxisomes, endosomes, and the nucleus.

Enzymatic Reaction

The core reaction catalyzed by PI5P4K is the transfer of a phosphate group from a nucleotide triphosphate donor (ATP or GTP) to the 4-position of the inositol ring of PI5P.

Isoform-Specific Activity and Regulation

The three mammalian isoforms exhibit significant differences in enzymatic activity, localization, and regulation. PI5P4Kα is the most active isoform, with activity two orders of magnitude higher than PI5P4Kβ, while PI5P4Kγ has very little kinase activity in vitro. A unique feature of the PI5P4K family is the ability to utilize both ATP and GTP as phosphate donors. PI5P4Kβ shows a marked preference for GTP, allowing it to function as an intracellular GTP sensor that links cellular energy status to lipid signaling.

PI5P4K activity is also regulated by post-translational modifications, including phosphorylation by kinases such as MST1/2 (Hippo pathway) and p38-MAPK, and ubiquitination, which can affect their stability and localization.

| Isoform | Gene | Primary Localization | Relative Activity | Key Regulators |

| PI5P4Kα | PIP4K2A | Cytoplasm, Peroxisomes, Lysosomes | High | MST1/2, p38-MAPK, Pin1 |

| PI5P4Kβ | PIP4K2B | Nucleus, Cytoplasm | Low | p38-MAPK, Pin1, SPOP (ubiquitination) |

| PI5P4Kγ | PIP4K2C | Golgi, ER, Autophagosomes | Very Low / Negligible | mTOR |

Role in Cellular Signaling Pathways

PI5P4Ks are integrated into multiple fundamental signaling networks that control cell growth, proliferation, metabolism, and stress responses.

The Hippo-YAP Pathway

Recent findings have established a direct link between PI5P4K and the Hippo tumor suppressor pathway. The core Hippo kinases, MST1/2, directly phosphorylate and inhibit PI5P4K activity. This inhibition leads to an accumulation of the substrate, PI5P. PI5P then binds to the Hippo component MOB1, enhancing its interaction with the downstream kinase LATS1/2. This activated LATS1/2 subsequently phosphorylates and inhibits the transcriptional co-activator YAP, suppressing its pro-growth and pro-survival genetic programs.

Autophagy and p53 Signaling

PI5P4Ks play a crucial role in autophagy, the cellular process for degrading and recycling damaged components. Inhibition or deletion of PI5P4Kα and PI5P4Kβ causes a defect in the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles and metabolic stress. This phenotype is particularly pronounced in cells lacking the tumor suppressor p53, revealing a synthetic lethal interaction. In p53-functional cells, the stress induced by autophagy defects can be managed, but in p53-null cancer cells, this disruption is often lethal, highlighting a therapeutic vulnerability. In the nucleus, PI5P4Kβ regulates PI5P levels, which influences the chromatin-associated protein ING2, a critical factor for p53 acetylation and subsequent apoptosis in response to DNA damage.

Kinase-Independent Scaffolding Function

Beyond their catalytic activity, PI5P4Ks possess critical kinase-independent scaffolding functions. They can directly bind to and allosterically inhibit the Type I PIP kinases (PI4P5Ks), which are responsible for the primary pathway of PI(4,5)P₂ synthesis at the plasma membrane. By inhibiting PI4P5K, PI5P4Ks can suppress the production of both PI(4,5)P₂ and its downstream product, PI(3,4,5)P₃, thereby dampening signaling through pathways like PI3K/Akt/mTORC1. This scaffolding role is crucial, as expressing a kinase-dead PI5P4K mutant can rescue phenotypes associated with PI5P4K loss, demonstrating the importance of this non-catalytic function.

Quantitative Data: Enzyme Kinetics and Inhibitors

The development of small-molecule inhibitors is crucial for both studying PI5P4K biology and for therapeutic applications. A number of inhibitors have been developed with varying degrees of potency and isoform selectivity.

PI5P4K Inhibitor Potency (IC₅₀)

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for several key PI5P4K inhibitors across the three isoforms.

| Inhibitor | PI5P4Kα (IC₅₀) | PI5P4Kβ (IC₅₀) | PI5P4Kγ (IC₅₀) | Key Characteristics |

| ARUK2007145 | ~50 nM (pIC₅₀ 7.3) | - | ~8 nM (pIC₅₀ 8.1) | Potent, dual α/γ inhibitor. |

| THZ-P1-2 | 190 nM | ~700 nM | ~700 nM | Pan-PI5P4K covalent inhibitor; useful chemical probe. |

| CVM-05-002 | 0.27 µM | 1.7 µM | - | PI5P4Kα/β inhibitor. |

| PI5P4K-β-IN-1 | - | 0.80 µM | - | Potent PI5P4Kβ inhibitor. |

| PI5P4Kγ-IN-1 | - | - | Selective | Selective PI5P4Kγ inhibitor used to probe mTORC1 signaling. |

Note: Data compiled from multiple sources. Potency values can vary based on assay conditions (e.g., ATP/GTP concentration).

Comparative Enzyme Kinetics

The intrinsic enzymatic activities of the isoforms differ significantly, which is important when interpreting cellular functions and inhibitor data.

| Isoform | Kₘ for ATP | Preferred Phosphodonor | Relative Turnover |

| PI5P4Kα | ~10-20 µM | ATP / GTP | ~100x vs β |

| PI5P4Kβ | High µM range | GTP >> ATP | ~1x |

| PI5P4Kγ | Not well-defined | - | ~0.01x vs β |

Note: Kinetic parameters are approximate and derived from in vitro studies. The high physiological concentration of ATP can overcome the lower affinity in some cases.

Experimental Protocols

Robust and reproducible assays are essential for studying PI5P4K activity and the effects of potential inhibitors.

Protocol: PI5P4K Kinase Activity Assay (ADP-Glo™)

This homogeneous, luminescence-based assay quantifies kinase activity by measuring ADP production. It is highly suited for high-throughput screening (HTS).

1. Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM TCEP.

-

Enzyme Solution: Dilute recombinant human PI5P4Kα, β, or γ in Kinase Buffer to the desired final concentration (empirically determined to be in the linear range).

-

Substrate Solution: Prepare a DMSO-based solution of PI5P and a carrier lipid like Dioleoylphosphatidylserine (DOPS) or Dioleoylphosphatidylcholine (DOPC). A typical final concentration is 20-50 µM PI5P.

-

Phosphodonor Solution: Prepare ATP or GTP in Kinase Buffer. The concentration should be near the Kₘ of the isoform being tested (e.g., 20 µM ATP for PI5P4Kα).

-

Inhibitor Solutions: Prepare serial dilutions of test compounds in DMSO.

2. Kinase Reaction (1536- or 384-well plate format): a. Add PI5P4K enzyme solution to each well. b. Add test compounds (inhibitors) or DMSO vehicle control. Incubate for 15 minutes at room temperature (RT). c. Initiate the reaction by adding a mixture of the lipid substrate and the phosphodonor (ATP/GTP). d. Incubate at RT for 60-180 minutes, depending on the isoform's activity.

3. ADP Detection: a. Stop the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at RT. b. Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at RT.

4. Data Acquisition: a. Measure luminescence using a plate reader. The signal is directly proportional to PI5P4K activity.

Protocol: Measurement of Cellular PI5P Levels by Mass Spectrometry

Quantifying changes in the substrate PI5P is essential for confirming target engagement in a cellular context.

1. Cell Treatment and Lipid Extraction: a. Culture cells to desired confluency and treat with inhibitors or vehicle for the specified time. b. Aspirate media and quench metabolism by adding ice-cold 0.5 M Trichloroacetic Acid (TCA). c. Scrape cells, centrifuge, and wash the pellet with 5% TCA. d. Homogenize the cell pellet in a solvent mixture (e.g., chloroform:methanol:1N HCl). e. Spike the sample with an internal standard (e.g., a synthetic PI5P species with a distinct fatty acid composition for quantification). f. Induce phase separation by adding chloroform and 0.1 M HCl. Centrifuge to separate phases. g. Collect the lower organic phase containing the lipids and dry under a stream of nitrogen.

2. Derivatization (Optional but Recommended): a. To improve ionization efficiency and chromatographic separation, derivatize the phosphate groups using a reagent like Trimethylsialyldiazomethane (TMS-diazomethane).

3. LC-MS/MS Analysis: a. Reconstitute the dried, derivatized lipid extract in a suitable solvent (e.g., methanol). b. Inject the sample onto a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS). c. Use an appropriate column (e.g., C18) and a gradient of mobile phases to separate the different phosphoinositide species. d. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both the endogenous PI5P and the internal standard.

4. Data Analysis: a. Integrate the peak areas for the endogenous PI5P and the internal standard. b. Calculate the amount of PI5P in the sample relative to the known amount of the internal standard and normalize to the initial cell number or protein content.

Conclusion and Future Directions

The PI5P4K family of enzymes sits at a critical nexus of cellular signaling, regulating fundamental processes from cell growth and autophagy to metabolic homeostasis. Their multifaceted roles, encompassing both catalytic and scaffolding functions, make them complex but highly attractive targets for therapeutic intervention, particularly in oncology and metabolic diseases. The synthetic lethal relationship with p53 loss is especially promising for cancer therapy. Future research will need to further dissect the distinct roles of each isoform, clarify the regulation and function of localized PI(4,5)P₂ pools, and advance the development of isoform-specific inhibitors into clinical candidates. The methodologies and data presented in this guide provide a robust foundation for professionals aiming to explore and exploit the therapeutic potential of targeting PI5P4K signaling.

References

- 1. Exploring phosphatidylinositol 5-phosphate 4-kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Evolutionarily conserved structural changes in phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) isoforms are responsible for differences in enzyme activity and localization - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of PI5P4K Inhibitors: A Technical Guide for Researchers

An in-depth exploration of the chemical scaffolds, biological activities, and experimental methodologies used to characterize inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks).

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for key classes of PI5P4K inhibitors, including the covalent inhibitor PI5P4Ks-IN-3. It is intended for researchers, scientists, and drug development professionals engaged in the study of phosphoinositide signaling and the development of novel therapeutics targeting this important kinase family. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to PI5P4Ks

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1][2]. This enzymatic activity modulates the levels of these important second messengers, thereby influencing a wide range of cellular processes, including cell growth, metabolism, and stress responses[3][4][5]. The PI5P4K family consists of three isoforms—PI5P4Kα, PI5P4Kβ, and PI5P4Kγ—which exhibit distinct tissue distributions and cellular localizations. Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making these kinases attractive targets for therapeutic intervention.

Core Inhibitor Scaffolds and Structure-Activity Relationships

Significant efforts in medicinal chemistry have led to the discovery of several classes of PI5P4K inhibitors, each with distinct scaffolds and modes of action. This section details the SAR for prominent inhibitor series, with a focus on how structural modifications influence potency and selectivity.

Pyrimidine-Based Covalent Inhibitors: The THZ-P1-2 Series and this compound

A notable class of pan-PI5P4K inhibitors is based on a pyrimidine scaffold, designed to form a covalent bond with a non-catalytic cysteine residue present in a disordered loop of the PI5P4K isoforms. This series includes the well-characterized inhibitor THZ-P1-2 and its optimized analog, This compound (also referred to as compound 30 in the literature).

The core structure consists of a central pyrimidine ring with key substitutions that modulate potency and selectivity. The SAR for this series is summarized in Table 1.

-

Warhead: The presence of an acrylamide moiety is crucial for the covalent mechanism of action, targeting a cysteine residue in the kinase.

-

Hinge-Binding Motif: The 7H-pyrrolo[2,3-d]pyrimidine core is a critical component for binding to the kinase hinge region.

-

Solvent-Front Modifications: Modifications at the solvent-front region have been explored to optimize potency and physicochemical properties. For instance, the introduction of a piperidine group in THZ-P1-2 enhances its properties.

-

Selectivity Pocket: Exploration of the region around the pyrimidine core has led to improvements in selectivity. This compound, with its distinct substitution pattern, demonstrates improved selectivity over other kinases compared to the parent compound THZ-P1-2.

Table 1: Structure-Activity Relationship of Pyrimidine-Based Covalent PI5P4K Inhibitors

| Compound | R1 Group | R2 Group | PI5P4Kα IC50 (μM) | PI5P4Kβ IC50 (μM) | Notes | Reference |

| THZ-P1-2 | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | N-(4-(dimethylamino)but-2-enoyl)aniline | 0.190 | - | Potent, first-in-class covalent pan-inhibitor. | |

| This compound (Cpd 30) | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | N-(2-fluoro-5-(N-methylmethanesulfonamido)phenyl)acrylamide | 1.34 | 9.9 | Retained potency with a significantly improved selectivity profile. | |

| Analog 6 | 7H-pyrrolo[2,3-b]pyridine | N-(4-(dimethylamino)but-2-enoyl)aniline | - | - | Slight decrease in potency on both isoforms. | |

| Analog 7 | 2-methylindazole | N-(4-(dimethylamino)but-2-enoyl)aniline | 3.5 | 15.8 | Further dampened activity. | |

| Analog 9 | Phenylamino | 4-methylphenyl | ~1.3 | ~6.2 | NH-linker with a 4-methyl group was well tolerated. |

(Z)-5-Methylenethiazolidin-4-one Derivatives: The CVM-05-002 Series

A high-throughput screen identified CVM-05-002 as a potent and selective pan-PI5P4K inhibitor with a distinct (Z)-5-methylenethiazolidin-4-one scaffold. This series of compounds acts as reversible, ATP-competitive inhibitors.

The SAR for this class is summarized in Table 2.

-

Thiazolidinone Core: The thiazolidinone ring is essential for activity. Replacement of the sulfur atom with an oxygen (oxazolidinedione) leads to a loss of activity, highlighting the importance of the electrochemical properties of this ring system.

-

Pyridine Moiety: The pyridine nitrogen forms a key hydrogen bond with the hinge region of the kinase.

-

Substitutions on the Central Phenyl Ring: Modifications to the central phenyl ring have been explored to improve potency and cellular activity. Replacing the rhodanine-like moiety with an indole (compound 13) resulted in a potent pan-PI5P4K inhibitor with excellent kinome-wide selectivity.

Table 2: Structure-Activity Relationship of (Z)-5-Methylenethiazolidin-4-one PI5P4K Inhibitors

| Compound | Core Moiety | PI5P4Kα IC50 (μM) | PI5P4Kβ IC50 (μM) | Notes | Reference |

| CVM-05-002 | (Z)-5-methylenethiazolidin-4-one | 0.27 | 1.7 | Potent and selective pan-PI5P4K inhibitor. | |

| Compound 3 | Carbonyl instead of imine in thiazolidinone | 0.133 | ~1.7 | Slightly improved PI5P4Kα activity. | |

| Compound 4 | Oxazolidine-2,4-dione | Inactive | Inactive | Highlights the importance of the sulfur atom. | |

| Compound 13 | Indole instead of thiazolidinone | - | - | Potent pan-PI5P4K inhibitor with excellent selectivity. |

Thienopyrimidine-Based Dual α/γ Inhibitors: The ARUK2007145 Series

Rational drug design has led to the development of dual inhibitors of PI5P4Kα and PI5P4Kγ based on a thienopyrimidine scaffold. ARUK2007145 is a key compound from this series, demonstrating potent and cell-active dual inhibition.

The SAR for this series is summarized in Table 3.

-

Thienopyrimidine Core: This bicyclic core serves as the primary scaffold for this series of inhibitors.

-

Substitutions at the 6-position: A variety of heterocyclic groups are tolerated at this position, influencing both potency and selectivity. Pyrazole and pyridine substitutions have been shown to be effective.

-

Substitutions on the Phenyl Ring: Lipophilic groups at the para-position of the phenyl ring are generally favored for activity.

Table 3: Structure-Activity Relationship of Thienopyrimidine-Based PI5P4K Inhibitors

| Compound | PI5P4Kα pIC50 | PI5P4Kγ pIC50 | Notes | Reference |

| ARUK2007145 (Cpd 39) | 7.3 | 8.1 | Potent, cell-active dual α/γ inhibitor. | |

| Compound 24 | 6.6 | 7.0 | Para-substituted aliphatic group. | |

| Compound 28 | - | - | Para-CF3 substitution was not well-tolerated. | |

| Compound 38 | 7.0 | 7.3 | Thieno[3,2-d]pyrimidine regioisomer, more active. |

Allosteric PI5P4Kγ-Selective Inhibitors: The NIH-12848 Series

A distinct class of inhibitors demonstrates selectivity for the PI5P4Kγ isoform through an allosteric mechanism. NIH-12848 is the prototypical member of this class, which binds to a putative lipid interaction site approximately 18 Å from the ATP-binding pocket.

The SAR for this series is summarized in Table 4.

-

Quinazoline Core: The quinazoline scaffold is a key feature of this inhibitor class.

-

Thiophene and Phenyl Substituents: Modifications to the thiophene and trifluoromethylphenyl groups have been explored to improve physicochemical properties and potency. Replacement of the thiophene with a pyridine ring was found to be a favorable modification.

Table 4: Structure-Activity Relationship of Allosteric PI5P4Kγ Inhibitors

| Compound | PI5P4Kγ IC50 (μM) | PI5P4Kα Inhibition | PI5P4Kβ Inhibition | Notes | Reference |

| NIH-12848 | ~1-3 | No inhibition up to 100 μM | No inhibition up to 100 μM | Selective, allosteric PI5P4Kγ inhibitor. | |

| NCT-504 | 15.8 | - | - | Selective allosteric inhibitor of PI5P4Kγ. |

Experimental Protocols

The characterization of PI5P4K inhibitors relies on a suite of robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction. It is a universal and high-throughput method suitable for screening and profiling kinase inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The resulting luminescence is proportional to the initial kinase activity.

Protocol Overview:

-

Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the PI5P4K enzyme, lipid substrate (e.g., PI5P), ATP, and the test inhibitor. Incubate at the appropriate temperature for a defined period.

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

Workflow Diagram:

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Transcreener® ADP² FP Assay

The Transcreener® ADP² FP Assay is a competitive fluorescence polarization (FP) assay used to detect ADP produced by ATP-utilizing enzymes. It is a homogeneous, single-addition, mix-and-read assay suitable for high-throughput screening.

Principle: The assay uses an antibody that binds to an ADP-Alexa Fluor tracer, resulting in a high FP signal. ADP produced by the kinase reaction competes with the tracer for antibody binding, causing the tracer to be displaced and tumble more freely, which leads to a decrease in the FP signal.

Protocol Overview:

-

Kinase Reaction: Perform the kinase reaction in a multiwell plate as described for the ADP-Glo™ assay.

-

Detection: Add the Transcreener® ADP² Detection Mixture, containing the ADP antibody and ADP-Alexa Fluor tracer, to each well.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

Workflow Diagram:

Caption: Workflow for the Transcreener® ADP² FP Assay.

Isothermal Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement of a drug in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Principle: Cells are treated with a compound and then heated to a specific temperature. If the compound binds to its target protein, the protein will be more resistant to heat-induced aggregation. The amount of soluble protein remaining after the heat challenge is then quantified, typically by Western blotting or mass spectrometry.

Protocol Overview:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle control.

-

Heat Challenge: Heat the cell suspensions or lysates to a range of temperatures (for a melting curve) or a single, optimized temperature (for isothermal dose-response).

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.

Workflow Diagram:

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

PI5P4K Signaling Pathway

PI5P4Ks are integral components of the phosphoinositide signaling network. Their primary function is to phosphorylate PI5P to generate PI(4,5)P2. This can occur on various cellular membranes, contributing to localized pools of PI(4,5)P2 that regulate specific cellular events.

Recent research has also uncovered a fascinating interplay between PI5P4K and the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4Ks. In turn, PI5P4K activity can modulate the downstream effectors of the Hippo pathway, such as the transcriptional co-activator YAP. This crosstalk highlights the complex regulatory networks in which PI5P4Ks participate.

Signaling Pathway Diagram:

Caption: The PI5P4K signaling pathway and its crosstalk with the Hippo pathway.

Conclusion

The development of potent and selective PI5P4K inhibitors, such as this compound, has provided valuable tools to probe the biological functions of this kinase family and has opened new avenues for therapeutic intervention in a range of diseases. The diverse chemical scaffolds and modes of inhibition, from covalent to allosteric, offer a rich landscape for further drug discovery efforts. A thorough understanding of the structure-activity relationships, coupled with the application of robust biochemical and cellular assays, will be critical for the continued advancement of PI5P4K-targeted therapies. This guide provides a foundational resource for researchers in this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. THZ-P1-2 - Ace Therapeutics [acetherapeutics.com]

- 3. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI5P4Ks drive metabolic homeostasis through peroxisome-mitochondria interplay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PI5P4Ks-IN-3: A Covalent Inhibitor of the PI5P4K Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PI5P4Ks-IN-3, a covalent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family. This compound, also referred to as "compound 30," demonstrates pan-isoform activity, targeting PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. This document details its mechanism of action, biochemical and cellular activities, and selectivity profile. Furthermore, it provides detailed protocols for key experimental assays relevant to the characterization of this and similar covalent kinase inhibitors. Signaling pathway diagrams and experimental workflows are included to visually represent the biological context and experimental procedures.

Introduction to PI5P4Ks

The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family consists of three isoforms in mammals: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1] These lipid kinases play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This conversion is a key step in phosphoinositide metabolism, influencing a multitude of cellular processes including cell growth, proliferation, and stress responses.[2][3] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, making this kinase family an attractive target for therapeutic development.[3]

PI5P4Ks are involved in several critical signaling pathways. They have been shown to intersect with the Hippo pathway, which regulates organ size and cell proliferation, and the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.

This compound: A Covalent Pan-PI5P4K Inhibitor

This compound ("compound 30") is a covalent inhibitor designed to target the PI5P4K family. Its development was part of a structure-activity relationship (SAR) study aimed at improving the selectivity of a parent compound, THZ-P1-2.

Mechanism of Action

This compound functions as an irreversible inhibitor by forming a covalent bond with its target proteins. Intact mass spectrometry experiments have confirmed that this compound covalently labels all three PI5P4K isoforms (α, β, and γ). While the specific cysteine residue targeted by this compound has not been explicitly identified, it is understood to target a conserved cysteine residue located in a flexible loop outside of the ATP-binding pocket, analogous to its parent compound THZ-P1-2, which targets Cys293 in PI5P4Kα.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Biochemical Potency of this compound

| Target | IC50 (μM) | Assay Method | Reference |

| PI5P4Kα | 1.34 | ADP-Glo | |

| PI5P4Kβ | 9.9 | Fluorescence Polarization |

Table 2: Kinome Selectivity Profile of this compound ("compound 30")

Data from KINOMEscan profiling at a 1 μM concentration, presented as percent of DMSO control (lower values indicate stronger binding).

| Target Kinase | Percent of DMSO Control (%) |

| PI5P4Kα | Data not specified |

| PI5P4Kβ | Data not specified |

| PI5P4Kγ | 22 |

| PIKFYVE | >90 (Inactive) |

| BRK | >90 (Inactive) |

| TYK2 | >90 (Inactive) |

| ABL1 | >90 (Inactive) |

Note: this compound ("compound 30") demonstrated a significantly improved selectivity profile compared to its parent compound THZ-P1-2, with most off-target activities eliminated.

Table 3: Cellular Activity of this compound

| Cell Line | Assay Type | EC50 (μM) | Reference |

| HEK 293T | Isothermal CETSA | Confirmed Target Engagement | |

| Various | Cellular Proliferation/Viability | Reported as "weak cellular activity" |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving PI5P4Ks.

Caption: PI5P4K Signaling in Cellular Processes.

Experimental Protocols

The following are detailed protocols for key assays used in the characterization of covalent PI5P4K inhibitors like this compound.

Biochemical Kinase Assay (ADP-Glo™)

This protocol is adapted for a covalent inhibitor and aims to determine the IC50 value.

Caption: Workflow for Covalent Inhibitor ADP-Glo Assay.

Materials:

-

PI5P4Kα or PI5P4Kβ enzyme

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

PI5P substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white assay plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in kinase buffer containing a final DMSO concentration of 1%.

-

Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the PI5P4K enzyme to each well (except for no-enzyme controls). Add the serially diluted this compound or DMSO (vehicle control) to the respective wells. Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent modification.

-

Initiate Kinase Reaction: Prepare a master mix containing the PI5P substrate and ATP in kinase buffer. Add this mix to all wells to start the reaction. Incubate for 60 minutes at room temperature.

-

Terminate Reaction: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Develop Luminescent Signal: Add Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.

-

Measure Luminescence: Read the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control (0% inhibition) and no-enzyme control (100% inhibition). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm target engagement of a covalent inhibitor in a cellular context.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Materials:

-

HEK 293T cells (or other relevant cell line)

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

Antibodies against PI5P4Kα and PI5P4Kβ

-

Western blotting reagents and equipment

-

Thermocycler

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours at 37°C.

-

Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

-

Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for PI5P4Kα or PI5P4Kβ, followed by an appropriate secondary antibody.

-

Data Analysis: Quantify the band intensities for each temperature point. Normalize the data to the intensity at the lowest temperature. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound is a valuable tool compound for studying the biological functions of the PI5P4K family. As a covalent pan-isoform inhibitor with an improved selectivity profile, it allows for the durable inhibition of PI5P4K activity in biochemical and cellular settings. While its cellular potency is reported to be modest, its confirmed target engagement and selectivity make it a useful probe for elucidating the roles of PI5P4Ks in health and disease. Further research may focus on improving the cellular permeability and potency of this chemical scaffold to develop more effective therapeutic agents targeting the PI5P4K signaling axis.

References

understanding PI5P4K signaling pathways

An In-depth Technical Guide to PI5P4K Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks), also known as Type II PIPKs, are a family of lipid kinases that play a crucial, and increasingly appreciated, role in cellular signaling, metabolism, and stress responses.[1] In mammals, this family consists of three isoforms—PI5P4Kα, PI5P4Kβ, and PI5P4Kγ—encoded by the PIP4K2A, PIP4K2B, and PIP4K2C genes, respectively.[2][3] These enzymes catalyze the phosphorylation of Phosphatidylinositol 5-Phosphate (PI5P) to generate a distinct, intracellular pool of Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[4][5] While this represents a non-canonical pathway for PI(4,5)P₂ synthesis, it is vital for numerous cellular processes, including autophagy, metabolic homeostasis, and the regulation of key signaling networks like PI3K/Akt and mTOR. Dysregulation of PI5P4K signaling is implicated in various pathologies, most notably cancer, making these kinases attractive targets for therapeutic development.

Core Signaling Pathway: The Non-Canonical Route to PI(4,5)P₂

The primary function of PI5P4Ks is the conversion of PI5P to PI(4,5)P₂ by phosphorylating the 4-position of the inositol ring. This stands in contrast to the canonical pathway, where Type I PIP Kinases (PI4P5Ks) produce the majority of cellular PI(4,5)P₂ by phosphorylating the more abundant precursor, Phosphatidylinositol 4-Phosphate (PI4P).

Because the PI5P substrate is much less abundant than PI4P, it is believed that the PI5P4K pathway generates specialized, localized pools of PI(4,5)P₂ on intracellular membranes like the Golgi, peroxisomes, and endomembranes. This localized synthesis is critical for specific cellular functions distinct from the large PI(4,5)P₂ pool at the plasma membrane. Alternatively, a major function of PI5P4Ks may be to regulate the levels of the signaling lipid PI5P itself, which accumulate under cellular stress.

Caption: Canonical vs. Non-Canonical PI(4,5)P₂ Synthesis Pathways.

Upstream Regulation of PI5P4K Activity

The activity and localization of PI5P4K isoforms are tightly controlled through multiple mechanisms, including post-translational modifications and protein-protein interactions.

-

Phosphorylation: Several kinases regulate PI5P4K activity.

-

p38-MAPK phosphorylates and inhibits PI5P4Kβ in response to UV irradiation, leading to an increase in nuclear PI5P levels.

-

mTORC1 can phosphorylate PI5P4Kγ, which is part of a feedback loop to maintain optimal mTORC1 activation.

-

Protein Kinase D (PKD) inhibits PI5P4Kα activity by phosphorylating it on Thr376.

-

Casein Kinase 2 (CK2) phosphorylation of PI5P4Kα at Ser304 causes it to redistribute from the cytosol to the plasma membrane.

-

Hippo Pathway Kinases (MST1/2) directly phosphorylate and suppress the activity of PI5P4Ks.

-

-

Protein-Protein Interactions:

-

The prolyl-isomerase Pin1 interacts with phosphorylated PI5P4Ks and inhibits their activity.

-

PI5P4K isoforms can form homo- and heterodimers , which is thought to be fundamental for their functional relevance and localization, particularly for the less active isoforms.

-

-

Ubiquitination: The nuclear ubiquitin ligase complex CUL3-SPOP ubiquitinates PI5P4Kβ, targeting it for regulation.

-

Phosphodonor Preference: PI5P4K isoforms can uniquely use both ATP and GTP as phosphate donors. PI5P4Kβ shows a marked preference for GTP, allowing it to function as a cellular GTP sensor that links metabolic state (GTP levels) to lipid signaling, a critical function for tumorigenesis.

Caption: Key upstream regulators of PI5P4K activity and function.

Downstream Signaling and Cellular Functions

PI5P4K activity impacts a wide array of critical cellular processes, often through the regulation of other major signaling hubs.

Autophagy

PI5P4Ks are essential regulators of autophagy, a cellular recycling process critical for survival during metabolic stress. Specifically, the PI5P4Kα and PI5P4Kβ isoforms are required for the fusion of autophagosomes with lysosomes to form autolysosomes. Loss of these kinases leads to a striking accumulation of autophagic vesicles due to a clearance defect. This function is particularly critical in cells under stress or with a compromised p53 tumor suppressor pathway. The resulting metabolic stress and nutrient deficiency can suppress mTORC1 signaling and activate the transcription factor EB (TFEB), which upregulates a lysosomal and autophagy-related gene program.

Caption: PI5P4Kα/β are essential for autophagosome-lysosome fusion.

Metabolic Homeostasis

PI5P4Ks are central hubs for maintaining cellular energy balance. PI(4,5)P₂ generated by PI5P4Ks on peroxisomes is required for the trafficking of lipid droplets to peroxisomes for fatty acid oxidation. This process is essential to supply fuel for and sustain mitochondrial metabolism. Consequently, inhibition of PI5P4Kα/β disrupts cellular energy homeostasis, leading to reduced ATP levels, activation of the energy sensor AMPK, and inhibition of the master growth regulator mTORC1. This metabolic vulnerability can be exploited to selectively kill cancer cells.

Regulation of PI3K/Akt Signaling

PI5P4Ks regulate the critical PI3K/Akt/mTOR survival pathway through both kinase-dependent and kinase-independent mechanisms.

-

Kinase-Independent (Scaffolding): PI5P4K isoforms can directly bind to PI4P5Ks (the canonical PI(4,5)P₂-producing enzymes) and inhibit their activity. This scaffolding function reduces the production of PI(4,5)P₂ at the plasma membrane, thereby decreasing the available substrate for PI3K and dampening downstream Akt activation. This inhibitory function is independent of PI5P4K's own kinase activity.

-

Kinase-Dependent: In some contexts, the localized PI(4,5)P₂ pool generated by PI5P4Kα is necessary to promote mTORC2 and subsequent Akt signaling. This highlights the complex, context-dependent role of these enzymes.

Caption: Kinase-independent scaffolding function of PI5P4K.

Quantitative Data Summary

Table 1: PI5P4K Isoform Characteristics

| Isoform | Gene | Relative Catalytic Activity | Primary Cellular Localization | Key Functions |

| PI5P4Kα | PIP4K2A | High | Cytosol, Autophagosomes, Lysosomes, Peroxisomes | Metabolism, Autophagy, PI3K regulation |

| PI5P4Kβ | PIP4K2B | Moderate | Nucleus, Cytosol | GTP sensing, Stress response, Tumorigenesis |

| PI5P4Kγ | PIP4K2C | Low | Endomembrane system, Golgi | mTORC1 feedback, Immune/Neural systems |

Table 2: Comparative Potency of Selected PI5P4K Inhibitors

| Inhibitor | PI5P4Kα (IC₅₀) | PI5P4Kβ (IC₅₀) | PI5P4Kγ (pIC₅₀) | Selectivity Profile | Reference |

| CVM-05-002 | 0.27 µM | 1.7 µM | - | Dual α/β inhibitor | |

| PI5P4K-β-IN-1 | - | 0.80 µM | - | Selective for PI5P4Kβ | |

| ARUK2007145 | pIC₅₀: 7.3 | - | pIC₅₀: 8.1 | Dual α/γ inhibitor | |

| THZ-P1-2 | 190 nM | ~700 nM | ~700 nM | Pan-PI5P4K inhibitor | |

| CC260 | 40 nM (Kᵢ) | 30 nM (Kᵢ) | - | Potent dual α/β inhibitor |

Experimental Protocols

Protocol 1: PI5P4Kα Kinase Activity Assay (ADP-Glo™ Bioluminescence)

This homogeneous, high-throughput assay measures the kinase activity of PI5P4Kα by quantifying the amount of ADP produced during the phosphorylation reaction.

Methodology:

-

Reagent Preparation:

-

Prepare PI5P4Kα enzyme solution in a suitable kinase assay buffer.

-

Prepare the lipid substrate solution containing PI5P (e.g., di-C8 PI5P) and a carrier lipid in a DMSO-based buffer.

-

Prepare ATP solution in kinase assay buffer.

-

Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's protocol.

-

-

Kinase Reaction (1536-well format):

-

Dispense the PI5P4Kα enzyme solution into the wells.

-

Add test compounds (e.g., inhibitors) dissolved in DMSO.

-

Initiate the reaction by adding a mixture of the lipid substrate and ATP.

-

Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes to stabilize the signal.

-

-

Data Acquisition:

-

Measure luminescence using a compatible plate reader. The signal is directly proportional to the ADP produced and thus to PI5P4Kα kinase activity.

-

Caption: Workflow for a PI5P4Kα ADP-Glo™ Kinase Assay.

Protocol 2: Measurement of Cellular PI5P Levels by Mass Spectrometry

This method provides a sensitive and non-radioactive means to quantify total PI5P levels from cells or tissues by converting it to a detectable product.

Methodology:

-

Lipid Extraction:

-

Homogenize cells or tissues in a solvent mixture (e.g., chloroform:methanol:1N HCl).

-

Induce phase separation by adding chloroform and 0.1 M HCl.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

-

In Vitro Kinase Reaction:

-

Resuspend the dried lipid extract in a kinase reaction buffer.

-

Add purified recombinant PI5P4Kα enzyme.

-

Initiate the reaction by adding heavy oxygen-labeled ATP ([¹⁸O]-ATP).

-

Incubate to allow the quantitative conversion of endogenous PI5P to [¹⁸O]-PI(4,5)P₂.

-

-

Sample Preparation for Mass Spectrometry:

-

Stop the reaction and re-extract the lipids as described in step 1.

-

Dry the final lipid extract.

-

-

LC-MS/MS Analysis:

-

Reconstitute the lipid extract in a suitable solvent for injection.

-

Separate the lipid species using liquid chromatography (LC).

-

Detect and quantify the [¹⁸O]-PI(4,5)P₂ product using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

Use a known amount of a synthetic PI5P internal standard with a distinct mass for absolute quantification.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound (inhibitor) directly binds to its intended target protein (PI5P4Kα) within a cellular environment.

Methodology:

-

Cell Treatment: Treat intact cells with the test compound (inhibitor) or a vehicle control (e.g., DMSO).

-

Heating: Aliquot the cell suspensions and heat them to a range of different temperatures. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.

-

Protein Detection: Analyze the amount of soluble PI5P4Kα remaining at each temperature point using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates direct target engagement.

References

- 1. Exploring phosphatidylinositol 5-phosphate 4-kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Emerging cell biological functions of phosphatidylinositol 5 phosphate 4 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of PI5P4K and the Hippo Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) and the Hippo signaling pathway are critical regulators of fundamental cellular processes, including proliferation, apoptosis, and organ size control. Dysregulation of both pathways is frequently implicated in the development and progression of cancer. Recent studies have unveiled a direct and intricate connection between PI5P4K and the Hippo pathway, opening new avenues for therapeutic intervention. This technical guide provides an in-depth overview of this crosstalk, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling network to empower researchers and drug development professionals in this burgeoning field.

The core of this interaction lies in the ability of the Hippo pathway's upstream kinases, MST1 and MST2 (MST1/2), to directly phosphorylate and inhibit the enzymatic activity of PI5P4Kα and PI5P4Kβ. This inhibition leads to the accumulation of the lipid second messenger, phosphatidylinositol 5-phosphate (PI5P). Elevated levels of PI5P, in turn, promote the activation of the Hippo pathway's core kinase cascade by enhancing the interaction between the scaffold protein MOB1 and the downstream kinase LATS1/2. Activated LATS1/2 then phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, suppressing their pro-proliferative and oncogenic functions.[1][2] This reciprocal regulation highlights a sophisticated signaling nexus that integrates lipid metabolism with growth control pathways.

Quantitative Data

A comprehensive understanding of the PI5P4K-Hippo pathway interaction necessitates a quantitative assessment of the key molecular players and their interactions. The following tables summarize the available quantitative data for various PI5P4K inhibitors, providing crucial information for their application in research and potential therapeutic development.

| Inhibitor | Target(s) | IC50 / Ki | Assay Type | Cell Line(s) / Conditions | Reference(s) |

| THZ-P1-2 | Pan-PI5P4K (covalent) | IC50: 190 nM (PI5P4Kα) | Biochemical Assay | In vitro | [3][4] |

| IC50: 0.87 - 3.95 µM | Cell Proliferation Assay | THP1, SEMK2, OCI/AML-2, HL60, SKM1, NOMO1 | [5] | ||

| NCT-504 | PI5P4Kγ (allosteric) | IC50: 15.8 µM | 32P-ATP/PI5P Incorporation Assay | In vitro | |

| IC50: 50 - 100 µM (PI5P4Kα/β) | Biochemical Assay | In vitro | |||

| Compound 30 (PI5P4Ks-IN-3) | Pan-PI5P4K (covalent) | IC50: 1.34 µM (PI5P4Kα) | Bioluminescent Assay | In vitro | |

| IC50: 9.9 µM (PI5P4Kβ) | Fluorescence Polarization Assay | In vitro | |||

| CC260 | PI5P4Kα/β | Ki: 40 nM (PI5P4Kα), 30 nM (PI5P4Kβ) | Biochemical Assay | In vitro | |

| NIH-12848 | PI5P4Kγ | IC50: 1 µM | Biochemical Assay | In vitro |

Signaling Pathway and Regulatory Logic

The interaction between PI5P4K and the Hippo pathway is a finely tuned regulatory circuit. The following diagrams, generated using the DOT language, illustrate the core signaling cascade and the logical relationships governing this interplay.

This diagram illustrates that the Hippo kinases MST1/2 inhibit PI5P4K, leading to an accumulation of PI5P. PI5P then enhances the MOB1-LATS1/2 interaction, which promotes the phosphorylation and inactivation of YAP/TAZ, ultimately suppressing gene expression related to cell proliferation and epithelial-mesenchymal transition (EMT).

Experimental Protocols

Reproducible and rigorous experimental design is paramount to advancing our understanding of the PI5P4K-Hippo pathway. This section provides detailed protocols for key experiments cited in the literature.

Co-Immunoprecipitation of PI5P4K and MST1/2

This protocol details the steps to verify the physical interaction between PI5P4K and MST1/2 in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Antibodies: Anti-PI5P4Kα/β antibody, Anti-MST1/2 antibody, and corresponding IgG control.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).

-

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).

Procedure:

-

Culture and lyse cells expressing endogenous or tagged PI5P4K and MST1/2.

-

Pre-clear the cell lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (or IgG control) overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the respective interaction partners.

In Vitro Kinase Assay for MST1/2-mediated PI5P4K Phosphorylation

This assay directly assesses the ability of MST1/2 to phosphorylate PI5P4K.

Materials:

-

Recombinant active MST1/2 kinase.

-

Recombinant PI5P4Kα or PI5P4Kβ substrate.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

[γ-³²P]ATP.

-

SDS-PAGE loading buffer.

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube by combining the kinase reaction buffer, recombinant PI5P4K, and recombinant MST1/2.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled (phosphorylated) PI5P4K.

YAP/TAZ-TEAD Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.

Materials:

-

Mammalian cell line (e.g., HEK293T, MCF7).

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).

-

Renilla luciferase plasmid (for normalization).

-

Transfection reagent.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24-48 hours, treat the cells with appropriate stimuli or inhibitors (e.g., PI5P4K inhibitors).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity of YAP/TAZ.

Quantification of Cellular PI5P Levels by Mass Spectrometry

This method allows for the precise measurement of cellular PI5P levels.

Materials:

-

Cell or tissue samples.

-

Lipid extraction solvents (e.g., chloroform, methanol, HCl).

-

Internal standards for phosphoinositides.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Harvest cells or tissues and perform lipid extraction.

-

Add internal standards to the samples for normalization.

-

Separate the different phosphoinositide species using liquid chromatography.

-

Detect and quantify the specific lipid species, including PI5P, using tandem mass spectrometry.

-

Normalize the PI5P signal to the internal standard to determine its absolute or relative abundance.

Experimental and Logical Workflow Diagrams

To further clarify the experimental and logical flows, the following diagrams are provided.

This diagram outlines the primary experimental approaches used to investigate the different aspects of the PI5P4K-Hippo pathway interaction, from protein-protein interactions to the quantification of lipid second messengers.

Conclusion

The discovery of the intricate regulatory relationship between PI5P4K and the Hippo pathway has provided a new framework for understanding the complex signaling networks that govern cell fate and tissue homeostasis. This technical guide offers a comprehensive resource for researchers and drug developers, consolidating the current knowledge, quantitative data, and essential experimental protocols. By leveraging this information, the scientific community can further dissect the molecular mechanisms of this crosstalk and explore its potential as a therapeutic target in cancer and other diseases characterized by aberrant cell growth and proliferation. The continued development of potent and specific PI5P4K inhibitors, coupled with a deeper understanding of the signaling dynamics, holds great promise for the future of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. THZ-P1-2 | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]

Technical Guide: PI5P4Ks-IN-3 (CAS 2471969-07-8)